2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoindolinone Core: This involves the cyclization of a suitable precursor to form the isoindolinone ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various amides or thioethers .
Scientific Research Applications
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: As a thalidomide analogue, it is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide involves its interaction with specific molecular targets. As a thalidomide analogue, it is believed to recruit E3 ligase, which leads to the ubiquitination and subsequent degradation of target proteins. This process can modulate various cellular pathways and exert anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Shares structural similarities and has similar biological activities.
Lenalidomide: Another thalidomide analogue with enhanced potency and reduced side effects.
Pomalidomide: Similar to lenalidomide, with additional modifications to improve efficacy.
Uniqueness
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is unique due to its specific structural features, such as the chloroacetamide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H14ClN3O4 |
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Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-13(21)17-10-3-1-2-8-9(10)7-19(15(8)23)11-4-5-12(20)18-14(11)22/h1-3,11H,4-7H2,(H,17,21)(H,18,20,22) |
InChI Key |
RAECDRLOAIXBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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